molecular formula C17H20FN3O4 B2662392 4-(3,5-dioxomorpholino)-N-(2-fluorobenzyl)piperidine-1-carboxamide CAS No. 2034367-45-6

4-(3,5-dioxomorpholino)-N-(2-fluorobenzyl)piperidine-1-carboxamide

Cat. No.: B2662392
CAS No.: 2034367-45-6
M. Wt: 349.362
InChI Key: UKZHSHHYCOCZSC-UHFFFAOYSA-N
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Description

4-(3,5-dioxomorpholino)-N-(2-fluorobenzyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O4 and its molecular weight is 349.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and evaluation of related compounds provide insight into the scientific research applications of such complex molecules. For example, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides has been conducted to assess their positive inotropic activity, showing some derivatives exhibiting favorable activity compared to standard drugs, which implies potential applications in cardiovascular research (Liu et al., 2009).

Antimicrobial and Anti-Inflammatory Agents

The development of novel compounds, such as those derived from visnaginone and khellinone, has shown significant anti-inflammatory and analgesic activities, suggesting the utility of similar compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis of thiazole-aminopiperidine hybrid analogues has been explored for their inhibitory activity against Mycobacterium tuberculosis, indicating potential applications in the treatment of tuberculosis (Jeankumar et al., 2013).

Antipsychotic and Anti-HIV Agents

Compounds such as NRA0160, which exhibit selective dopamine D4 receptor antagonism, have been studied for their neuropharmacological profiles, suggesting applications in the development of antipsychotic medications (Okuyama et al., 1999). Furthermore, the synthesis of dihydroxypyrimidine-4-carboxamides as potent and selective HIV integrase inhibitors highlights the potential use of related compounds in HIV/AIDS treatment strategies (Pace et al., 2007).

Serotonin Receptor Antagonists

The development of fluorine-18-labeled 5-HT1A antagonists, such as derivatives of WAY 100635, for their biological properties, suggests applications in neuroimaging and the study of serotonin receptors, which could be relevant to research in neurological disorders and depression (Lang et al., 1999).

Properties

IUPAC Name

4-(3,5-dioxomorpholin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c18-14-4-2-1-3-12(14)9-19-17(24)20-7-5-13(6-8-20)21-15(22)10-25-11-16(21)23/h1-4,13H,5-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZHSHHYCOCZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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